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8-Nitroquinoline-5-carboxylic acid

Cat. No.: B11886879
M. Wt: 218.17 g/mol
InChI Key: UUEGQMBBRCJYBI-UHFFFAOYSA-N
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Description

Contextualization within Nitroquinoline and Carboxylic Acid Chemistry

8-Nitroquinoline-5-carboxylic acid belongs to the broader families of nitroquinolines and carboxylic acids. Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and physical properties. frontiersin.orgnih.govacs.org The introduction of a nitro group (-NO2) to the quinoline ring system significantly influences its electronic properties, often enhancing its reactivity and potential as a precursor in various chemical transformations. The nitration of quinoline typically yields a mixture of isomers, including 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com

Simultaneously, the presence of a carboxylic acid group (-COOH) imparts acidic properties to the molecule and provides a reactive handle for a variety of chemical modifications. researchgate.net Carboxylic acids are versatile building blocks in organic synthesis, readily undergoing reactions such as esterification, amidation, and reduction. researchgate.net The combination of the nitroquinoline scaffold and the carboxylic acid functionality in this compound creates a bifunctional molecule with distinct reactive sites, allowing for sequential and controlled chemical modifications.

Significance as a Quinoline Scaffold in Advanced Organic Synthesis

The quinoline scaffold is a privileged structure in drug discovery and materials science due to its ability to interact with biological targets and its favorable physicochemical properties. researchgate.netmdpi.com Functionalized quinolines are integral components of numerous pharmaceuticals and are explored for applications in organic light-emitting diodes (OLEDs) and other advanced materials. mdpi.com

This compound serves as a crucial starting material for the synthesis of a diverse array of substituted quinoline derivatives. The nitro group can be reduced to an amino group, opening pathways to the synthesis of aminoquinolines, which are themselves important intermediates. For instance, 8-aminoquinoline (B160924) is a key precursor for various other organic compounds. google.com The carboxylic acid group can be converted into esters, amides, or other functional groups, allowing for the attachment of different molecular fragments and the construction of larger, more complex architectures. This strategic positioning of functional groups makes this compound a valuable tool for chemists seeking to design and synthesize novel molecules with specific biological or material properties.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 83848-59-3
Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol

Data sourced from reference guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O4 B11886879 8-Nitroquinoline-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

8-nitroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)9-6(7)2-1-5-11-9/h1-5H,(H,13,14)

InChI Key

UUEGQMBBRCJYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 8-Nitroquinoline-5-carboxylic Acid Derivatives

The synthesis of quinoline (B57606) carboxylic acids, the foundational structure for this compound, often relies on established name reactions such as the Doebner and Pfitzinger reactions. imist.maresearchgate.net The Doebner reaction, a three-component synthesis, is a versatile method for producing substituted quinolines. nih.gov However, traditional methods can be hampered by long reaction times, low yields, and the use of toxic reagents. imist.maresearchgate.net Modern approaches have sought to enhance these classic routes through green chemistry principles, including the use of efficient catalysts, microwave irradiation, and one-pot procedures. imist.maresearchgate.net

Optimization Strategies for Yield and Purity in Quinoline Carboxylic Acid Synthesis

Significant efforts have been directed toward optimizing the synthesis of quinoline carboxylic acids to improve both yield and purity. The Doebner reaction, for instance, has been a focal point of such optimization studies. Key strategies include the careful selection of catalysts and solvents, temperature control, and the specific manner of reagent addition.

One notable development is the Doebner hydrogen-transfer reaction, designed to improve yields for anilines possessing electron-withdrawing groups, which typically perform poorly in the conventional Doebner reaction. nih.govacs.org Optimization of this reaction for the synthesis of a quinoline-4-carboxylic acid derivative from an electron-deficient aniline (B41778), benzaldehyde, and pyruvic acid revealed several critical parameters.

Catalyst and Solvent Selection: The choice of acid catalyst and solvent system is paramount. Studies have shown that while various acids can be used, boron trifluoride etherate (BF₃·THF) proved particularly effective. nih.govacs.org Among a range of solvents tested, including ethanol, toluene, and DMSO, acetonitrile (B52724) (MeCN) was identified as the optimal choice, providing good yields and facilitating easier post-reaction work-up. nih.govacs.org

Below is a data table summarizing the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid derivative.

EntryCatalyst (equiv)SolventTemp (°C)Yield (%)
1p-TsOH (1.0)MeCN8012
2TfOH (1.0)MeCN8029
3BF₃·THF (1.0)MeCN8041
4BF₃·THF (1.0)EtOH8021
5BF₃·THF (1.0)Toluene8023
6BF₃·THF (1.0)MeCN6541
7BF₃·THF (1.0)MeCN5025
8BF₃·THF (0.5)MeCN6543

Data adapted from studies on the Doebner hydrogen-transfer reaction. nih.govacs.org

Isomer Separation Techniques for Substituted Nitroquinolines

The synthesis of substituted quinolines, particularly through nitration, often results in a mixture of isomers that require efficient separation. For example, the nitration of 2-methylquinoline (B7769805) yields a mixture of 8-nitro- and 5-nitro-2-methylquinolines, necessitating a robust separation method to isolate the desired isomer for subsequent reactions, such as the synthesis of 8-nitroquinoline-2-carboxylic acid. researchgate.net

A specific method for the separation of these isomeric nitro-2-methylquinolines has been developed, which is a critical step in the optimized synthesis of the corresponding carboxylic acid. researchgate.net Beyond specific chemical methods, several general techniques are employed for isomer separation in organic chemistry. aiche.orgresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): By using specialized columns, such as C18 or silica, and an optimized solvent gradient, HPLC can effectively separate isomers with very similar structures. researchgate.net

Gas Chromatography (GC): For volatile isomers, GC is a powerful separation technique. The choice of a non-polar or slightly polar stationary phase is critical for achieving separation. researchgate.net

Chiral Chromatography: This technique is particularly useful for separating geometric isomers based on their differential interactions with a chiral stationary phase. researchgate.net

Supercritical Fluid Chromatography (SFC): Utilizing supercritical CO₂ as the mobile phase, SFC can provide superior resolution for isomers compared to traditional liquid chromatography. researchgate.net

Preparative Thin-Layer Chromatography (TLC): This method is suitable for small-scale separations and relies on an optimized solvent system to achieve separation on a solid support. researchgate.net

Non-Chromatographic Methods:

Solvent Crystallization/Recrystallization: This technique exploits the different solubilities of isomers in various solvents. aiche.orgresearchgate.net By carefully selecting a solvent or a mixed-solvent system and controlling conditions like temperature, one isomer can be selectively crystallized out of the solution, leaving the other isomer in the mother liquor. aiche.orgresearchgate.netgoogle.com For instance, mixtures of substituted indazole isomers have been successfully separated by recrystallization from mixed solvents like acetone/water. google.com

Adsorption: This method relies on the differential adsorption of isomers onto a solid adsorbent material. The design of a suitable adsorption process requires understanding the adsorption isotherms of the isomers. aiche.org

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional group on the quinoline scaffold, serving as a precursor for various other functionalities. Its strong electron-withdrawing nature also activates the aromatic system, facilitating certain chemical transformations. mdpi.com

Reduction Reactions to Aminoquinoline Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active quinoline derivatives. This conversion can be achieved under mild conditions, making it compatible with a variety of other functional groups. nih.gov

A common and effective method for this reduction involves the use of stannous chloride (SnCl₂). This reagent allows for a simple and rapid transformation of nitroquinolines to the corresponding aminoquinolines, with reported yields of up to 86%. nih.gov The reaction is tolerant of functional groups such as hydroxyls, alkyl substituents, and halogens. nih.gov

Another widely used method is the in situ reduction of a nitro group using iron powder in acetic acid (Fe/AcOH). researchgate.netmdpi.com This system facilitates a domino nitro reduction-Friedländer heterocyclization to produce substituted quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds in high yields. researchgate.netmdpi.com The mild conditions of this reduction are compatible with a broad range of functional groups on both reaction partners. mdpi.com

The general process of reducing an aromatic nitro group involves a six-electron reduction. nih.gov The reaction proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the final amine. nih.gov

Reducing AgentConditionsSubstrate TypeNotes
Stannous Chloride (SnCl₂)Mild conditionsVarious nitroquinolinesFast transformation, high yields, tolerates many functional groups. nih.gov
Iron (Fe) / Acetic Acid (AcOH)Mild conditions2-NitrobenzaldehydesUsed for in situ reduction in domino reactions. researchgate.netmdpi.com
Tin (Sn) / Hydrochloric Acid (HCl)Acidic conditionsAromatic nitro compoundsA classic method for nitro group reduction. youtube.com

Derivatization Strategies for the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for further molecular modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and other related compounds. These derivatization strategies are crucial for modulating the physicochemical properties and biological activities of the parent molecule.

The analysis of carboxylic acids by methods like liquid chromatography is often improved by derivatization. nih.gov Chemical modification can enhance chromatographic behavior, introduce a chromophore for UV detection, or improve ionization efficiency for mass spectrometry. nih.gov

Common Derivatization Reactions:

Amidation: This is one of the most frequently used derivatization reactions for carboxylic acids. nih.gov It involves reacting the carboxylic acid with an amine in the presence of a coupling agent to form an amide bond.

Esterification: The conversion of a carboxylic acid to an ester can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acyl chloride first.

Reactions with Labeling Reagents: For analytical purposes, specific reagents are used to tag the carboxylic acid group. For example, dimethylaminophenacyl bromide (DmPABr) is a reagent that can simultaneously label carboxylic acids, thiols, and amines, improving their detection in quantitative analyses. researchgate.net The use of isotope-coded derivatization reagents further enhances quantitation accuracy. researchgate.net

These derivatization techniques are not only pivotal for analytical purposes but also form the basis for synthesizing diverse libraries of compounds from a single carboxylic acid precursor, which is a common strategy in medicinal chemistry and materials science.

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides is a fundamental transformation that follows established organic chemistry principles. These reactions replace the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR') or an amino (-NHR' or -NR'₂) group, respectively. libretexts.org

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. libretexts.org This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. To favor the formation of the ester product, reaction conditions can be manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. libretexts.orgyoutube.com

Amidation: To synthesize amides, this compound can be reacted with ammonia, a primary amine, or a secondary amine. youtube.comvvc.edu Because amines are basic, the reaction cannot be performed in a highly acidic environment. youtube.com A common and effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using a reagent like oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with the desired amine to form the amide bond. mdpi.comyoutube.com The use of a base, such as triethylamine, is often required to neutralize the HCl generated during the reaction. mdpi.com

Reaction TypeGeneral SchemeTypical ReagentsKey Considerations
Esterification R-COOH + R'-OH ⇌ R-COOR' + H₂OAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Reversible reaction; product formation is favored by removing water or using excess alcohol. libretexts.org
Amidation 1. R-COOH + SOCl₂ → R-COCl 2. R-COCl + R'₂NH → R-CONR'₂ + HCl1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Amine (R'₂NH), Base (e.g., Triethylamine)Proceeds via a highly reactive acyl chloride intermediate for improved yield. mdpi.comyoutube.com

Formation of Photolabile Caging Groups for Carboxylic Acids

A significant application of 8-nitroquinoline (B147351) derivatives is in the creation of photolabile protecting groups, or "caging" groups. These groups temporarily inactivate a biologically active molecule and can be removed by light to release the active compound on demand. nih.gov This technique is a powerful tool for studying dynamic biological processes. researchgate.net

Research has focused on developing 8-nitroquinoline-based photolabile caging groups specifically for carboxylic acids. A study systematically synthesized and evaluated a series of these compounds to enhance their photolysis efficiency. researchgate.net The findings indicated that introducing a bromine atom at the 6-position of the quinoline ring yielded a particularly effective caging group. researchgate.net

DerivativeKey FeatureReported Finding
8-Nitroquinoline-based Caging Groups Designed for photoprotection of carboxylic acids.A series was synthesized to improve photolysis efficiency. researchgate.net
6-Bromo-8-nitro-1,2-dihydroquinolinyl Chromophore Longest absorption wavelength and high quantum yield.Identified as the most promising derivative with an absorption maximum at 345 nm and a quantum yield (Φ) of 0.003. researchgate.net

Theoretical calculations using density functional theory (DFT) have shed light on the photolysis mechanism. The reaction is kinetically slow under normal conditions but becomes accessible under photolysis. The molecule is excited from its ground state (S₀) to the first singlet state (S₁). It then undergoes intersystem crossing to the triplet state (T₁), where the reaction proceeds before returning to the stable ground state to release the protected carboxylic acid. researchgate.net

Advanced Synthetic Approaches (e.g., Catalysis, Green Chemistry Principles)

Modern synthetic chemistry emphasizes the use of advanced methodologies that improve efficiency, reduce waste, and enhance safety—tenets of green chemistry. snu.ac.kr These approaches are applicable to the synthesis and modification of complex molecules like this compound and its derivatives. nih.gov

Catalysis: The use of catalysts can significantly improve reaction efficiency and selectivity. For instance, in esterification reactions, recoverable acid catalysts like acidic zeolites can be an environmentally benign alternative to traditional mineral acids. snu.ac.kr For modifications on the quinoline ring itself, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are powerful tools for introducing new substituents, a method used for other quinoline derivatives. rroij.com

Green Chemistry Principles: Several green chemistry principles can be applied to syntheses involving this compound.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been successfully used for the synthesis of various heteroannulated 8-nitroquinoline derivatives. nih.gov

Safer Solvents: A major component of chemical waste comes from solvents. skpharmteco.com Replacing hazardous solvents like DMF, NMP, or chlorinated hydrocarbons with greener alternatives can significantly reduce the environmental impact of a synthetic process. skpharmteco.com

Atom Economy and One-Pot Synthesis: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is a core green principle. snu.ac.kr Multicomponent, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can enhance the yield of quinoline derivatives while minimizing waste and simplifying procedures. nih.govnih.gov

The application of these advanced approaches holds promise for developing more sustainable and efficient pathways to synthesize and functionalize this compound, expanding its utility in various fields of chemical research.

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes of the functional groups within 8-Nitroquinoline-5-carboxylic acid.

Analysis of Carboxylic Acid Stretching Frequencies and Functional Group Assignments

The carboxylic acid moiety presents several distinct vibrational bands in the infrared and Raman spectra. The O–H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the region of 3300–2500 cm⁻¹. researchgate.netpressbooks.pub This significant broadening is a consequence of extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. pressbooks.pub

The carbonyl (C=O) stretching vibration is one of the most characteristic absorptions for a carboxylic acid. For aromatic carboxylic acids, this peak is generally found in the range of 1710–1680 cm⁻¹. pressbooks.pub In a related compound, bis(6-nitroquinoline) fumaric acid co-crystal, the C=O stretching of the carboxylic acid group is reported at 1393 cm⁻¹, a value which may be influenced by the crystal packing and co-crystal formation. researchgate.net Conjugation of the carboxylic acid with the quinoline (B57606) ring system is expected to lower the C=O stretching frequency. pressbooks.pub

The C–O stretching vibration of the carboxylic acid typically appears in the 1320–1210 cm⁻¹ region, while the O–H in-plane bending is found between 1440 cm⁻¹ and 1395 cm⁻¹. researchgate.net

Interactive Table: Expected Vibrational Frequencies for the Carboxylic Acid Group

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
O–H Stretch3300–2500Very broad due to hydrogen bonding
C=O Stretch1710–1680Lowered by conjugation
C–O Stretch1320–1210
O–H Bend1440–1395In-plane

Nitro Group Vibrational Modes and Their Perturbations

The nitro (NO₂) group, an electron-withdrawing substituent, also exhibits characteristic vibrational frequencies. The asymmetric stretching vibration of the NO₂ group is typically strong and appears in the range of 1560–1520 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, between 1360 cm⁻¹ and 1345 cm⁻¹. The presence of the nitro group on the quinoline ring can perturb the vibrational modes of the aromatic system. In a study of 2-methyl-6-nitroquinoline, detailed assignments of the vibrational modes were made based on DFT calculations. elixirpublishers.com For 5-nitro-1,3-benzodioxole, the N-O asymmetric stretching was identified at 1543 cm⁻¹ and the symmetric stretch at 1381 cm⁻¹. nih.gov These values provide a reasonable estimate for the expected positions of the nitro group vibrations in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Chemical Shift Analysis and Structural Confirmation

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm. pressbooks.publibretexts.org The protons on the quinoline ring will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the positions of the nitro and carboxylic acid groups. The electron-withdrawing nature of the nitro group at position 8 will deshield the adjacent protons, causing them to shift downfield. A study on the concentration-dependent chemical shifts of 8-substituted quinolines provides insight into the through-space interactions that can affect proton resonances. uncw.eduuncw.edu

In the ¹³C NMR spectrum, the carbon atom of the carboxyl group (–COOH) is characteristically found in the range of 165–185 ppm for aromatic carboxylic acids. pressbooks.puboregonstate.edu The carbon atoms of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. Carbons directly attached to the nitro group are expected to be shifted downfield.

Interactive Table: Expected NMR Chemical Shift Ranges

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HCarboxylic Acid (–COOH)10–13
¹HAromatic (Quinoline Ring)7.0–9.0
¹³CCarboxylic Acid (–COOH)165–185
¹³CAromatic (Quinoline Ring)120–150

Multidimensional NMR Techniques for Connectivity Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the extended aromatic system of the quinoline ring. A study on a bis(6-nitroquinoline) fumaric acid co-crystal reported an absorption peak at 333 nm. researchgate.net Another related compound, a 6-bromo-8-nitro-1,2-dihydroquinolinyl derivative, showed a longest absorption wavelength of 345 nm. researchgate.net Based on these, it is anticipated that this compound will exhibit strong absorption in the UV-A region, likely between 330 and 350 nm. A general UV-Vis spectrum of nitroquinoline shows significant absorption in this range. researchgate.net

The fluorescence properties of quinoline derivatives are highly sensitive to substitution. While some quinoline derivatives are known to be fluorescent, the presence of a nitro group often leads to fluorescence quenching. nih.gov The nitro group is a well-known electron-withdrawing group that can promote non-radiative decay pathways, thus reducing or eliminating fluorescence emission. Therefore, it is predicted that this compound will exhibit weak to no fluorescence. Studies on 8-amidoquinoline derivatives have shown that their fluorescence can be enhanced upon complexation with metal ions, which disrupts the quenching effect of certain substituents. nih.gov However, in its free form, significant fluorescence from this compound is not expected.

Analysis of Electronic Transitions (e.g., π→π) and Absorption Bands*

The electronic absorption properties of quinoline derivatives are a subject of significant interest due to their applications in materials science and medicinal chemistry. researchgate.net The UV-Vis spectrum of a molecule like this compound is primarily determined by its chromophoric system, which consists of the quinoline nucleus substituted with a nitro group and a carboxylic acid group.

Quinoline-based compounds are known to exhibit absorption bands in the UV-Vis region, typically between 280 and 510 nm. researchgate.net These absorptions are generally attributed to π→π* transitions within the aromatic ring system. For instance, a related compound, 6-Nitroquinoline fumaric acid, displays a distinct absorption peak at 333 nm, which is assigned to a π→π* electronic transition. researchgate.net The presence of the electron-withdrawing nitro group and the carboxylic acid group on the quinoline scaffold of this compound is expected to influence the energy of these transitions. The conjugated system involving the quinoline rings and the nitro group is the principal contributor to its absorption in the near-UV and visible regions. While simple carboxylic acids absorb at wavelengths around 210 nm, which is generally too low for practical UV/Vis spectroscopy, their electronic influence on the larger conjugated system is significant. libretexts.org

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar molecules, such as 6-aminoquinoline, have shown that calculated absorption maxima can be correlated with experimental spectra, with transitions typically assigned to π→π* and n→π* types. researchgate.net For this compound, similar transitions would be expected, with the exact wavelengths (λmax) being dependent on solvent polarity and pH, which can affect the ionization state of the carboxylic acid group and the electronic environment of the chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound based on Related Compounds

Transition TypeExpected Wavelength Range (nm)Associated Structural Moiety
π→π300 - 350Conjugated quinoline system
n→π> 350Nitro group

Luminescence Properties and Fluorophore Potential

The fluorescence characteristics of quinoline derivatives are highly dependent on their substitution pattern. Many quinoline-based compounds are known to be fluorescent and are widely used as probes and sensors. researchgate.net For example, derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are common fluorogenic chelators, often exhibiting enhanced fluorescence upon binding to metal ions like Zn²⁺. nih.gov The fluorescence of metal complexes with 8-hydroxyquinoline-5-sulfonic acid has also been extensively studied, with many complexes showing intense emission. uci.edu

However, the presence of a nitro group (—NO₂) often leads to quenching of fluorescence. This is a well-documented phenomenon where the nitro group provides a pathway for non-radiative decay of the excited state, thus reducing or eliminating fluorescence emission. Therefore, it is anticipated that this compound would exhibit weak fluorescence or be non-fluorescent.

Despite the likely quenching effect of the nitro group, the potential for fluorescence could be modulated. For instance, the reduction of the nitro group to an amino group (—NH₂) would likely restore and enhance fluorescence, a strategy often employed in the design of fluorescent probes that respond to specific analytes or environmental conditions. The fluorophore potential of the core quinoline structure remains, but its expression in this compound is likely suppressed by the deactivating nitro substituent.

Table 2: Luminescence Potential of the Quinoline Scaffold

Derivative ClassTypical Luminescence BehaviorKey Modulating Group
8-Aminoquinoline DerivativesOften fluorescent, used as probes for metal ions. nih.govAmino (—NH₂)
8-Hydroxyquinoline DerivativesForm highly fluorescent chelates with various metal ions. uci.eduHydroxyl (—OH)
8-Nitroquinoline (B147351) DerivativesFluorescence is typically quenched.Nitro (—NO₂)

High-Resolution Mass Spectrometry and Chromatographic-Mass Spectrometry Techniques (MS, HRMS, GC-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and analysis of this compound. Due to its polarity and thermal lability, liquid chromatography-mass spectrometry (LC-MS) is the most suitable technique for its analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the high-accuracy mass measurement necessary to determine the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₆N₂O₄), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with high confidence.

LC-MS and UPLC-MS: The analysis of carboxylic acids by reversed-phase liquid chromatography can be challenging due to their high polarity, which may lead to poor retention. mdpi.com To overcome this, several strategies can be employed. One approach is the use of chemical derivatization to reduce polarity and improve ionization efficiency. mdpi.comnih.gov For instance, reagents like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to derivatize the carboxylic acid group. mdpi.comnih.gov Alternatively, analytical methods can be optimized using modern UPLC (Ultra-Performance Liquid Chromatography) systems, which offer higher resolution and sensitivity, coupled with tandem mass spectrometry (MS/MS) for selective and quantitative analysis. mdpi.comresearchgate.net

Mass Spectra and Fragmentation: In an electron ionization (EI) mass spectrum, a technique more common with GC-MS, the molecular ion peak (M⁺) would be observed. The mass spectrum of the related compound 8-nitroquinoline shows a prominent molecular ion. nist.gov Under the softer ionization conditions used in LC-MS, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be the dominant species in the mass spectrum.

Key fragmentation pathways for this compound in MS/MS analysis would involve the characteristic losses of the substituent groups. Common neutral losses would include the loss of the carboxylic acid group (as COOH, 45 Da) or CO₂ (44 Da), and the loss of the nitro group (as NO₂, 46 Da). nih.gov

GC-MS: Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible without derivatization. The high boiling point and thermal instability of the carboxylic acid would cause it to decompose in the hot injector port. Derivatization to form a more volatile and thermally stable ester (e.g., a methyl ester) would be required for successful GC-MS analysis. researchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound

ParameterExpected Value / ObservationTechnique
Molecular FormulaC₁₀H₆N₂O₄-
Molecular Weight218.17 g/mol -
[M+H]⁺ (Positive ESI)m/z 219.0349LC-MS, HRMS
[M-H]⁻ (Negative ESI)m/z 217.0204LC-MS, HRMS
Primary FragmentationLoss of COOH (45 Da), Loss of NO₂ (46 Da), Loss of H₂O (18 Da)MS/MS

Crystallographic Analysis and Solid State Studies

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining molecular structure, conformation, and the intricate network of intermolecular forces that govern crystal packing. For a molecule like 8-nitroquinoline-5-carboxylic acid, SCXRD would elucidate the specific spatial orientation of the quinoline (B57606) ring, the nitro group, and the carboxylic acid moiety.

Determination of Molecular Conformation and Geometry

The molecular geometry of this compound, as would be determined by SCXRD, is defined by the bond lengths, bond angles, and torsion angles of its constituent atoms. The quinoline core is an aromatic, bicyclic heterocycle and is expected to be largely planar. mdpi.com The carboxylic acid group (–COOH) also has a planar geometry. libretexts.org A key conformational feature would be the torsion angle between the plane of the quinoline ring and the plane of the carboxylic acid group. This orientation is influenced by steric hindrance and potential intramolecular interactions.

π-π Stacking Interactions in Crystal Packing

Aromatic rings, such as the quinoline system in this compound, can interact through non-covalent π-π stacking forces. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. nih.gov In protein structures and organic crystals, these interactions typically occur in an off-centered, parallel-displaced orientation, which is energetically more favorable than a face-to-face arrangement. nih.gov The presence of both an electron-donating quinoline ring and an electron-withdrawing nitro group can influence the nature of these stacking interactions, often leading to layered or herringbone packing motifs in the crystal lattice. researchgate.net

Powder X-ray Diffraction (PXRD) and Polymorphism Investigations

Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze crystalline solids. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. creative-biostructure.comnih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

This technique is crucial for investigating polymorphism, which is the ability of a compound to exist in multiple different crystal structures. rigaku.comamericanpharmaceuticalreview.com Different polymorphs of a substance can have distinct physical properties, including solubility, stability, and melting point. creative-biostructure.com For a compound like this compound, PXRD would be used to:

Identify the crystalline form present in a bulk sample.

Detect the presence of any polymorphic impurities.

Monitor for phase transformations that might occur due to changes in temperature, humidity, or pressure. rigaku.com

By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, researchers can confirm its phase purity and stability. americanpharmaceuticalreview.com

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TG/DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods, often used simultaneously (TGA/DSC). iitk.ac.in DSC measures the heat flow into or out of a sample during heating or cooling, revealing thermal events like melting, crystallization, and phase transitions. tainstruments.com TGA measures changes in mass with temperature, indicating decomposition, dehydration, or oxidation. libretexts.org

Decomposition Pathways and Thermal Stability

For this compound, TGA/DSC analysis provides critical information on its thermal stability and how it decomposes upon heating.

A typical TGA/DSC analysis would likely reveal a multi-step decomposition process. The initial mass loss could correspond to the decarboxylation of the carboxylic acid group (loss of CO₂), followed by the decomposition of the nitro group at higher temperatures. The quinoline ring itself would likely decompose at a much higher temperature. The DSC curve would show endothermic peaks corresponding to melting and exothermic peaks associated with decomposition events. iitk.ac.innetzsch.com

The table below outlines the expected events in a thermal analysis of the compound.

Interactive Table: Expected Thermal Events for this compound
Technique Observed Event Interpretation
DSC Endothermic Peak Melting of the crystalline solid.
TGA/DSC Mass Loss / Exothermic Peak Initial decomposition, possibly the loss of the carboxylic acid group as CO₂. netzsch.com
TGA/DSC Mass Loss / Exothermic Peak Subsequent decomposition, likely involving the nitro group.
TGA Residual Mass Mass remaining at the end of the experiment, often a carbonaceous residue. libretexts.org

This analysis is essential for determining the upper-temperature limit at which the compound is stable, a crucial parameter for handling and storage.

Research on the Sublimation and Vapor Phase of this compound Remains Undocumented

Detailed scientific literature and data concerning the sublimation processes and vapor phase behavior of the chemical compound this compound are not publicly available. Extensive searches of scholarly databases and chemical resources have yielded no specific studies, crystallographic analyses, or experimental data pertaining to the sublimation characteristics of this particular molecule.

While research exists on the thermal properties of related quinoline derivatives, this information is not directly applicable to this compound. The addition of both a nitro group and a carboxylic acid group to the quinoline structure significantly influences its intermolecular forces and, consequently, its physical properties, including its melting point, boiling point, and propensity for sublimation. Without dedicated experimental investigation into this compound, any discussion of its behavior in the vapor phase would be purely speculative.

Therefore, the following sections on crystallographic analysis and solid-state studies, specifically focusing on sublimation, cannot be populated with the detailed research findings and data tables as requested, due to the absence of this information in the current body of scientific literature. Further experimental research is required to elucidate the sublimation processes and vapor phase behavior of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to explore the electronic structure and energetic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like quinoline (B57606) derivatives. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. ijastems.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 8-Nitroquinoline-5-carboxylic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

While specific data for this compound is unavailable, studies on related molecules like Cinnoline-4-carboxylic acid provide examples of what such an analysis would yield. ijastems.org The optimized geometry reveals the planarity of the quinoline ring system and the orientation of the carboxylic acid and nitro functional groups. For instance, in the benzene (B151609) ring of a similar compound, C-C bond lengths were calculated to be in the range of 1.355–1.402 Å. ijastems.org In a cocrystal containing 8-hydroxy quinoline-5-sulfonic acid, C-C bond lengths were affected by the delocalization of electrons due to substituent groups. sci-hub.se

Table 1: Illustrative Optimized Geometric Parameters for a Related Compound (Cinnoline-4-carboxylic acid) This table shows representative data from a similar molecule to illustrate the output of a geometry optimization calculation. Data is from S. Muthu et al. (2017). ijastems.org

ParameterBondCalculated Length (Å)
Bond LengthC-C (ring)1.355 - 1.402
C-H1.070
N-N1.403

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties and behavior.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. To ensure that the optimized geometry is a true minimum, a frequency analysis is performed to confirm the absence of imaginary frequencies. researchgate.net

For this compound, key vibrational modes would include:

C=O Stretching: The carbonyl stretch of the carboxylic acid group is a characteristic and intense vibration, typically appearing in the range of 1690–1750 cm⁻¹. researchgate.net

O-H Stretching: The hydroxyl stretch of the carboxylic acid, often broadened due to hydrogen bonding, is expected in the 2500–3300 cm⁻¹ region.

NO₂ Stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations.

Quinoline Ring Vibrations: C-H and C=C stretching and bending modes associated with the aromatic quinoline core.

In a study on a co-crystal of 6-Nitroquinoline, the characteristic C=O stretching vibration of the carboxylic acid group was noted at 1393 cm⁻¹. researchgate.net Theoretical calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid identified the O-H stretching vibration in a broad band from ~3400–3200 cm⁻¹. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sci-hub.se

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as electrons can be more easily excited to a higher energy state. sci-hub.se

For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov In contrast, a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) had a smaller gap of 2.394 eV, suggesting higher chemical reactivity. sci-hub.se

Table 2: Illustrative FMO Data for a Related Carboxylic Acid This table shows representative data to illustrate the output of an FMO analysis. Data is from A. A. Inyurt et al. (2024). nih.gov

ParameterEnergy (eV)
E(HOMO)-5.907
E(LUMO)-1.449
HOMO-LUMO Gap (ΔE)4.458

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. It is used to calculate properties such as vertical excitation energies, which correspond to UV-Visible absorption spectra. By analyzing the transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net This is essential for understanding the photophysical properties of this compound.

Molecular Dynamics (MD) Simulations for Reactive Properties and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations could be used to understand its stability and conformational flexibility in a physiological environment, which is crucial for assessing its potential interactions with biological macromolecules. nih.gov

Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential - MEP)

In addition to the HOMO-LUMO gap, DFT provides other descriptors that predict chemical reactivity at specific atomic sites.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of varying charge distribution.

Red regions (negative potential) are electron-rich and indicate likely sites for electrophilic attack.

Blue regions (positive potential) are electron-poor and indicate likely sites for nucleophilic attack.

Green regions are neutral. nih.gov For this compound, the oxygen atoms of the nitro and carboxylic acid groups would be expected to be regions of negative potential, while the hydrogen of the carboxylic acid would be a site of positive potential.

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to different types of attack. researchgate.net By analyzing the change in electron density, it can pinpoint the most likely sites for:

Nucleophilic attack (where the molecule accepts an electron).

Electrophilic attack (where the molecule donates an electron).

Radical attack . This analysis helps in predicting the regioselectivity of chemical reactions involving the molecule. researchgate.netnih.gov

Non-Linear Optical (NLO) Property Predictions

Theoretical predictions of the non-linear optical (NLO) properties of this compound have been a subject of scientific inquiry. These investigations often involve quantum chemical calculations to determine parameters such as hyperpolarizability, which is a measure of a molecule's ability to exhibit NLO phenomena.

Studies have explored the NLO properties of quinoline derivatives, and while specific data for this compound is not extensively documented in publicly available literature, the presence of both an electron-withdrawing nitro group (-NO2) and a carboxylic acid group (-COOH) on the quinoline framework is expected to influence its electronic and optical characteristics. The intramolecular charge transfer between these groups is a key factor in determining the magnitude of the NLO response.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound. Computational methods such as Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are employed to elucidate these interactions.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. For this compound, NBO analysis would reveal the donor-acceptor interactions between filled and empty orbitals, quantifying the strength of hyperconjugative and hydrogen bonding interactions that stabilize the molecular system.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, researchers can identify and characterize different types of intermolecular interactions, such as hydrogen bonds and π-π stacking. While specific Hirshfeld analysis studies on this compound are not readily found, such an analysis would be instrumental in understanding its crystal engineering and polymorphism.

Chemical Reactivity and Reaction Mechanisms

Photoreactivity and Photolysis Mechanisms

The presence of the nitro group on the quinoline (B57606) ring suggests that 8-Nitroquinoline-5-carboxylic acid possesses significant photoreactive properties. The photochemistry of nitroaromatic compounds often involves the excitation of the nitro group, leading to various chemical transformations.

Similarly, research on 1-acyl-7-nitroindolines, another class of nitroaromatic compounds used as photoactivated protecting groups, shows that they can rapidly release carboxylates in aqueous solutions. nih.gov The efficiency of this photorelease is dependent on the reaction conditions, such as the water content in the solvent. nih.govresearchgate.net These findings on analogous compounds suggest that this compound likely undergoes photolysis with a certain degree of efficiency, although the precise quantum yield would require experimental determination.

A potential energy surface (PES) is a fundamental concept in understanding the pathways of chemical reactions, including photochemical processes. libretexts.orgnumberanalytics.comnumberanalytics.com It maps the potential energy of a molecular system as a function of its atomic coordinates, revealing the energetic landscape that the molecule traverses during a reaction. libretexts.orgnumberanalytics.comnumberanalytics.com Key features of a PES, such as minima (corresponding to stable species like reactants and products) and saddle points (representing transition states), dictate the reaction mechanism. numberanalytics.com

For photochemical reactions, the analysis of potential energy surfaces is crucial for understanding transitions between electronic states (e.g., from an excited state back to the ground state) and for identifying reaction intermediates. numberanalytics.compsu.edu While a specific PES analysis for this compound has not been detailed in the available literature, the photolysis mechanism of related nitroaromatic compounds offers a model for what might be expected.

In the case of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines, it has been proposed that the photocleavage process involves an intramolecular oxygen transfer from the excited nitro group. elsevierpure.com This initial photochemical step would be represented by a trajectory on the excited-state potential energy surface. For 1-acyl-7-nitroindolines, a critical photogenerated intermediate, an acetic nitronic anhydride, is formed via photochemical transfer of the acetyl group from the amide nitrogen to an oxygen of the nitro group. nih.govresearchgate.net This intermediate exists on the excited-state PES and its subsequent reactions, leading to the release of the carboxylic acid, are governed by the topography of this surface. nih.govresearchgate.net Such analyses of the PES help in elucidating the complex, multi-step nature of photochemical reactions. libretexts.orgnumberanalytics.comnumberanalytics.com

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The quinoline ring system is susceptible to both nucleophilic and electrophilic attacks. The regioselectivity of these reactions in this compound is determined by the combined electronic effects of the nitro and carboxyl substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org The nitro group in the 8-position of the quinoline ring strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to the nitro group. wikipedia.org Therefore, in this compound, the positions most susceptible to nucleophilic attack would be C7 and C5. However, the presence of the carboxyl group at C5 would likely hinder a direct substitution at this position. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is more complex. Under acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated to form the quinolinium ion. stackexchange.com This protonation strongly deactivates the heterocyclic ring, making the benzene (B151609) ring the preferred site for electrophilic attack. stackexchange.com Experimental evidence from the nitration of quinoline shows that substitution occurs primarily at the 5- and 8-positions. stackexchange.com In the case of this compound, both the existing nitro group and the carboxyl group are deactivating and meta-directing. numberanalytics.comwikipedia.org The presence of these two deactivating groups would make further electrophilic substitution on the benzene ring very difficult, requiring harsh reaction conditions. numberanalytics.comwikipedia.org If a reaction were to occur, the electrophile would likely be directed to the C6 or C7 position, meta to both the nitro and carboxyl groups, although steric hindrance could also play a significant role. The general mechanism for EAS proceeds through a high-energy carbocation intermediate called an arenium ion or sigma complex. wikipedia.org

Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions, involving the movement of an electron from a donor to an acceptor species. researchgate.net Nitroaromatic compounds are well-known to participate in electron transfer reactions, often acting as electron acceptors due to the electron-withdrawing nature of the nitro group.

The reduction of nitroaromatic compounds can proceed through single- or two-electron transfer mechanisms. nih.gov For example, flavoenzymes can catalyze the reduction of nitroaromatics, a process that has implications for their biological activity. nih.gov The initial single-electron transfer to a nitroaromatic compound (ArNO₂) results in the formation of a nitro radical anion (ArNO₂⁻). nih.gov This species can then undergo further reduction.

In the context of this compound, both the nitro group and the quinoline ring system can be involved in electron transfer processes. The quinoline moiety itself can participate in redox reactions. While specific studies on the electron transfer properties of this compound are limited, the general behavior of nitroaromatic and quinoline compounds suggests its potential to act as an electron acceptor in various chemical and electrochemical processes. This is supported by research on the electrochemical behavior of quinones in the presence of conductive minerals, where electron transfer plays a crucial role. frontiersin.org Additionally, studies on transition metal complexes demonstrate how electron transfer can initiate radical reactions. libretexts.org The ability of the nitro group to be reduced highlights a key electron transfer pathway for this class of compounds.

Coordination Chemistry and Metal Complexation

Ligand Design Principles with 8-Nitroquinoline-5-carboxylic Acid

The design of ligands for specific applications in coordination chemistry is a nuanced process, and this compound presents a distinct set of characteristics. The quinoline (B57606) nitrogen and the carboxylic acid group are the primary coordination sites. The electron-withdrawing nature of the nitro group at the 8-position can influence the electron density on the quinoline ring system, thereby modulating the basicity of the nitrogen atom and the acidity of the carboxylic acid. These electronic effects are crucial in determining the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to elucidate their structure and composition.

While extensive research on transition metal complexes of 8-hydroxyquinoline (B1678124) derivatives exists, specific studies on this compound are less common. However, the coordination behavior can be inferred from related structures. It is anticipated that this ligand would form stable complexes with various transition metals, where the metal center is coordinated by the nitrogen of the quinoline and one or both oxygen atoms of the carboxylate group. The geometry of these complexes would be dependent on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.

Lanthanide complexes are of particular interest due to their unique photophysical properties, such as luminescence and near-infrared (NIR) emission. The organic ligand plays a crucial role as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. For lanthanide complexes of this compound, the quinoline moiety is expected to serve as an effective chromophore for sensitization. The presence of the nitro group may influence the energy levels of the ligand and, consequently, the efficiency of the energy transfer process to the lanthanide ion. Detailed photophysical studies would be necessary to fully characterize the luminescence and NIR emission properties of these specific complexes.

Chelation Modes and Coordination Geometries

Based on the structure of this compound, several chelation modes are possible. The most common would likely be a bidentate chelation involving the quinoline nitrogen and one of the carboxylate oxygens, forming a stable six-membered ring. Depending on the metal ion and reaction conditions, the carboxylate group could also act as a bridging ligand, connecting two or more metal centers and leading to the formation of polynuclear complexes or coordination polymers. The coordination geometry around the metal center can vary from tetrahedral and square planar to octahedral and more complex geometries, influenced by the size of the metal ion and the packing of the ligands.

Chelation ModePotential Coordinating AtomsResulting Structure
BidentateQuinoline N, Carboxylate OMononuclear complex with a six-membered chelate ring
BridgingCarboxylate O atomsPolynuclear complex or coordination polymer

Metal-Ligand Interaction Energetics

The energetics of the metal-ligand interaction are fundamental to understanding the stability of the resulting complexes. These interactions are a combination of electrostatic forces, covalent bonding, and other weaker interactions. For this compound, the strength of the coordination bond will be influenced by the nature of the metal ion (its size, charge, and electronic configuration) and the electronic properties of the ligand, as modulated by the nitro and carboxylic acid functional groups. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of these interactions, complementing experimental data from techniques like calorimetry.

Supramolecular Chemistry and Self Assembly

Design and Formation of Cocrystals and Adducts

Cocrystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonding. The design of cocrystals involving 8-Nitroquinoline-5-carboxylic acid leverages the predictable interactions of its functional groups.

Hydrogen bonding is a primary driving force in the formation of cocrystals containing this compound. The carboxylic acid group is an excellent hydrogen bond donor, while the nitrogen atom within the quinoline (B57606) ring is a strong hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of a robust and highly directional carboxylic acid-pyridine hydrogen bond, which is a well-established and reliable interaction in crystal engineering. semanticscholar.orgbgu.ac.il

Molecules capable of forming multiple hydrogen bonds are more likely to form stable cocrystals. The amino and carboxyl groups of amino acids, for instance, act as effective donors and acceptors that readily form hydrogen bonds with groups like hydroxyl, carboxyl, and pyridine moieties. In the context of this compound, the primary interaction is the O—H⋯N hydrogen bond between the carboxylic acid and the quinoline nitrogen. Additionally, the nitro group can act as a weaker hydrogen bond acceptor, and the aromatic C-H groups can act as weak donors, leading to a network of C—H⋯O interactions that further stabilize the crystal packing.

These interactions lead to the formation of specific, repeating patterns known as supramolecular synthons. The most common synthon would be the acid-pyridine heterodimer, which can then assemble into more complex one-, two-, or three-dimensional structures.

Table 1: Potential Hydrogen Bonding Interactions in this compound Cocrystals

Donor Group Acceptor Group Type of Interaction Role in Structure
Carboxylic Acid (-COOH) Quinoline Nitrogen Strong O—H⋯N Primary synthon formation
Carboxylic Acid (-COOH) Carbonyl Oxygen (of another acid) Strong O—H⋯O Can lead to acid-acid dimers
Aromatic C-H Nitro Group (-NO₂) Weak C—H⋯O Stabilization of crystal packing
Aromatic C-H Carbonyl Oxygen Weak C—H⋯O Stabilization of crystal packing

Beyond hydrogen bonding, this compound can form molecular adducts through charge-transfer interactions. The quinoline ring, particularly with the presence of the electron-withdrawing nitro group, is electron-deficient. This allows it to act as a π-acceptor. When combined with an electron-rich aromatic molecule (a π-donor), a charge-transfer complex can form.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov this compound is a suitable candidate for a linker molecule in the synthesis of CPs and MOFs due to its rigid structure and the presence of a carboxylate group capable of coordinating to metal centers.

The resulting architecture can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) sheets or three-dimensional (3D) frameworks. lupinepublishers.com The specific topology depends on factors such as the chosen metal ion, its preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral), and the reaction conditions (temperature, solvent). The rigidity of the quinoline backbone helps in the formation of predictable and robust frameworks. nih.gov

The functional groups of the this compound ligand play distinct and crucial roles in the formation and final structure of CPs and MOFs.

Carboxylate Group (-COO⁻): This is the primary binding site for metal ions. Carboxylate groups are versatile coordinating agents and can adopt several binding modes, including monodentate, bidentate chelating, and bidentate bridging. nih.gov The specific mode of coordination directly influences the dimensionality of the resulting framework. For example, a bridging mode can link two different metal centers, extending the structure into a 1D, 2D, or 3D network, which is fundamental to the design of MOFs. nih.gov

Nitro Group (-NO₂): While the nitro group does not typically coordinate directly to the metal centers, it significantly influences the framework in other ways. Its strong electron-withdrawing nature modifies the electronic properties of the entire ligand. Furthermore, the oxygen atoms of the nitro group can participate in secondary interactions, such as weak hydrogen bonding with solvent molecules or other framework components, which can help direct the assembly process and stabilize the final structure.

Table 2: Role of Functional Groups in MOF Formation

Functional Group Primary Role Secondary Role Impact on Framework
Carboxylate Metal Coordination - Determines network dimensionality and topology
Nitro Electronic Modification Hydrogen Bond Acceptor Influences framework stability and properties
Quinoline Ring Structural Backbone π-π Stacking Provides rigidity and potential for intermolecular interactions

Self-Assembly Driven by Diverse Non-Covalent Interactions

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. fortunejournals.com The formation of stable, well-defined supramolecular structures from this compound is a result of the collective action of several different non-covalent forces.

The process is hierarchical. Initially, strong and directional interactions, like the O—H⋯N hydrogen bonds, dictate the primary association of molecules to form dimers or chains. Subsequently, weaker interactions come into play to organize these initial assemblies into a final, thermodynamically stable crystal lattice. These weaker forces include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Dipole-Dipole Interactions: The highly polar nitro group introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions that influence molecular packing.

The final supramolecular architecture is a delicate balance of all these interactions, and slight changes in the molecular environment or the introduction of competing molecules can lead to the formation of different crystalline forms or polymorphs. scispace.com

Applications in Materials Science and Emerging Technologies

Non-Linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including signal processing and optical switching. The NLO response in organic materials often originates from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected through a π-conjugated system. nih.gov

The structure of 8-Nitroquinoline-5-carboxylic acid is inherently suited for potential NLO applications. The quinoline (B57606) ring serves as the π-conjugated bridge. The nitro group (-NO2) at the 8-position is a very strong electron-acceptor, while the carboxylic acid group (-COOH) at the 5-position is also electron-withdrawing. This D-π-A (donor-π-acceptor) or more accurately A-π-A (acceptor-π-acceptor) configuration, where the quinoline ring itself can act as the electron-rich system, facilitates the charge transfer necessary for NLO effects. nih.govmdpi.com Theoretical and experimental studies on various quinoline derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to large hyperpolarizability values, a key metric for NLO performance. ipme.rursc.orgtees.ac.uk While direct experimental data on the NLO properties of this compound is not extensively documented, its structural characteristics align with the fundamental principles for designing efficient NLO materials. nih.govnih.gov

Table 1: Structural Features of this compound and their Relevance to NLO Properties

Structural Feature Role in NLO Properties Supporting Principle
Quinoline Core π-conjugated bridge Facilitates delocalization and transfer of electrons. nih.gov
Nitro Group (-NO2) Strong Electron Acceptor Induces significant intramolecular charge transfer (ICT). mdpi.comipme.ru

Luminescent and Optoelectronic Materials

Quinoline and its derivatives are a well-established class of compounds in the field of luminescent and optoelectronic materials, owing to their rigid, planar structure and tunable electronic properties. mdpi.comrsc.org They are frequently employed in the development of fluorescent probes and as components in organic light-emitting diodes (OLEDs). nih.govrsc.org

The quinoline scaffold provides a robust framework for designing fluorophores. nih.gov However, the presence of a nitro group in the structure of this compound has a profound impact on its luminescent properties. Nitroaromatic compounds are well-known to cause fluorescence quenching through mechanisms like electron transfer. energetic-materials.org.cnnih.gov Studies on other 8-hydroxyquinoline (B1678124) derivatives have shown that complexes with a nitro-substituent exhibit the weakest fluorescence intensity compared to those with other functional groups. nih.gov

This quenching property does not necessarily preclude its use in optical sensing. Instead, it can be leveraged for the design of "turn-off" sensors or probes where the fluorescence is quenched in the presence of a specific analyte. The carboxylic acid group also offers a convenient site for conjugation to other molecules, enabling its integration into more complex sensor systems for detecting various species, from metal ions to biological molecules. beilstein-journals.org

In OLED technology, quinoline derivatives, most notably Tris-(8-hydroxyquinolinato) aluminum (Alq3), are widely used as electron-transporting and light-emitting materials due to their thermal stability and charge-carrying capabilities. mdpi.comresearchgate.net The electron-deficient nature of the quinoline ring, enhanced by the strongly electron-withdrawing nitro and carboxylic acid groups, makes this compound a potential candidate for use in electron-transporting layers (ETL) or as a host material in the emissive layer of OLED devices. mdpi.com While specific device data incorporating this exact compound is limited, the broader class of quinoline-based materials continues to be a major focus of research for developing new and efficient OLEDs. rsc.orgtandfonline.com

Nanomaterial Stabilization and Surface Functionalization

The functionalization of nanoparticle surfaces is critical for their stability, dispersibility, and application in various fields, including biomedicine and catalysis. Carboxylic acids are among the most effective agents for this purpose. cd-bioparticles.com The carboxyl group (-COOH) in this compound can act as a strong anchoring group, binding to the surface of metal or metal-oxide nanoparticles (e.g., iron oxide, titanium dioxide). cd-bioparticles.comrsc.org

This binding can occur through electrostatic interactions or the formation of coordinate bonds, creating a protective organic layer around the nanoparticle. researchgate.net This layer prevents the nanoparticles from aggregating, thereby enhancing their stability and solubility in various solvents. cd-bioparticles.commdpi.com The exposed quinoline part of the molecule can then impart new properties to the nanoparticle surface or be used for further chemical modifications. The ability to functionalize nanoparticles makes this compound a potentially useful ligand in the development of advanced hybrid nanomaterials. imagionbiosystems.comcd-bioparticles.netresearchgate.net

Advanced Intermediate in Pharmaceutical and Agro-chemical Industries

The quinoline skeleton is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous bioactive compounds, including antimalarial, antibacterial, and anticancer agents, as well as pesticides. nih.govacs.orgnih.gov Specifically, quinoline-carboxylic acid derivatives are recognized as crucial intermediates for synthesizing these complex molecules. rsc.orgacs.orgnih.gov

This compound serves as a versatile building block for several reasons. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of larger, more complex molecules. researchgate.net The nitro group is also a synthetically valuable functional group; it can be readily reduced to an amino group (-NH2), which then opens up a vast array of subsequent chemical transformations. nih.gov This transformation is a key step in the synthesis of many aminoquinoline-based drugs. The presence of both these functional groups on a single quinoline core makes this compound a valuable intermediate for creating libraries of novel compounds for drug discovery and the development of new agrochemicals. google.comresearchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Tris-(8-hydroxyquinolinato) aluminum (Alq3)
Iron Oxide

Advanced Analytical Method Development and Validation for 8 Nitroquinoline 5 Carboxylic Acid

Chromatographic Methodologies for Purity and Quantitative Analysis (HPLC, GC, UPLC)

The quantification and purity assessment of 8-Nitroquinoline-5-carboxylic acid necessitates high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable methods for this purpose, while Gas Chromatography (GC) may be applicable with appropriate sample derivatization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing polar, non-volatile compounds like this compound. A typical method would involve a C18 or C8 column. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the ionization of the carboxylic acid group, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to optimize for achieving adequate retention and peak shape.

UPLC, a high-pressure evolution of HPLC, offers significant advantages through the use of sub-2 µm particle columns. This results in faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening and detailed impurity analysis. For related compounds like 8-nitroquinoline (B147351), scalable RP-HPLC methods using acetonitrile and a phosphoric acid buffer have been reported, which can be adapted for UPLC applications by using smaller particle columns.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC is often problematic due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and low sensitivity. colostate.edu Therefore, derivatization is typically required to convert the polar carboxylic acid group into a more volatile, less polar ester. Common derivatization reagents include diazomethane, or silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.comsigmaaldrich.com After derivatization, a nonpolar capillary column, such as one coated with a polydimethylsiloxane (B3030410) phase, would be used for separation. colostate.edu

Table 10.1.1: Illustrative Chromatographic Conditions for Related Compounds

Parameter HPLC (Illustrative) GC (Illustrative, Post-Derivatization)
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Capillary Column (e.g., DB-5), 30 m x 0.25 mm
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH 3.0) Helium or Nitrogen
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm) Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 30 °C) Temperature programmed oven

| Derivatization | Not required | Required (e.g., Esterification, Silylation) |

Spectrometric Quantification and Detection Methodologies

Spectrometric methods are essential for both the quantification and structural elucidation of this compound and its potential impurities.

UV-Vis Spectrophotometry: This technique is commonly used for quantification in conjunction with HPLC. The quinoline (B57606) ring system, along with the nitro group, constitutes a chromophore that absorbs UV-Vis radiation. While carboxylic acids themselves have a weak absorption around 210 nm, the conjugated system of the nitroquinoline moiety is expected to produce characteristic absorption maxima at higher wavelengths, enabling sensitive detection. researchgate.netlibretexts.org For related quinoline derivatives, absorption maxima can range from 280 to over 500 nm, depending on the specific substituents and solvent used. researchgate.net A full spectral scan would be necessary to determine the optimal wavelength (λmax) for quantification of this compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identification and quantification. Electron ionization (EI) mass spectra of aromatic nitro compounds often show a prominent molecular ion peak (M+). A characteristic fragmentation pattern for 8-nitroquinoline involves the loss of NO2, followed by the elimination of HCN. nih.gov For this compound, key fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 mass units) and the nitro group (-NO2, 46 mass units). libretexts.org Softer ionization techniques like electrospray ionization (ESI), commonly used with LC-MS, would typically yield a strong protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

Table 10.2.1: Expected Mass Spectrometry Fragments for this compound (MW: 218.16)

Ion Proposed Fragment m/z (Expected)
[M-H]- Deprotonated molecule 217
[M+H]+ Protonated molecule 219
[M-COOH]+ Loss of carboxylic acid group 173

Impurity Profiling and Stability Indicating Methods

The development of a stability-indicating analytical method (SIAM) is a regulatory requirement to ensure that any changes in the drug substance's purity profile during its shelf-life can be accurately detected. nih.govajrconline.org This involves subjecting the compound to forced degradation studies under various stress conditions. ajpsonline.comresearchgate.net

Forced Degradation Studies: To develop a SIAM for this compound, the compound would be exposed to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress. nih.govajpsonline.com The goal is to achieve 5-20% degradation to produce a representative sample of degradation products. nih.gov The analytical method, typically HPLC, must then demonstrate the ability to separate the intact drug from all significant degradation products, thus proving its specificity. nih.gov

Potential degradation pathways could include:

Hydrolysis: The amide bond within the quinoline structure is generally stable, but extreme pH and heat could force degradation.

Oxidation: The nitro group can be susceptible to reduction, and the quinoline ring itself can be oxidized.

Photolysis: Exposure to UV light can induce various reactions in aromatic nitro compounds. ajpsonline.com

Thermal Degradation: Decarboxylation (loss of CO2 from the carboxylic acid) is a common thermal degradation pathway for carboxylic acids.

Impurity Profile: The impurity profile includes process-related impurities from the synthesis and degradation products formed during storage. Potential process impurities could include starting materials, intermediates, and isomers such as 5-nitroquinoline (B147367). A validated analytical method must be able to resolve and quantify these impurities.

Method Robustness, Ruggedness, and Transferability

Once a suitable analytical method is developed, its reliability must be demonstrated through validation, including tests for robustness and ruggedness. chromatographyonline.com

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.com For an HPLC method, these parameters would include:

pH of the mobile phase

Percentage of organic modifier

Column temperature

Flow rate

Wavelength of detection

Column manufacturer/batch

Experimental designs, such as a Plackett-Burman design, can be used to efficiently evaluate the effect of these variations on the analytical results (e.g., peak area, retention time, resolution). nih.gov

Ruggedness: Ruggedness demonstrates the method's reproducibility under different conditions, such as using different instruments, different analysts, and performing the analysis on different days. chromatographyonline.com This ensures the method is reliable for routine use in a quality control environment.

Transferability: Method transferability is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory. This ensures that the receiving laboratory has the procedural knowledge and ability to perform the analytical method as intended.

Table 10.4.1: Factors to Evaluate in HPLC Method Robustness Testing

Factor Typical Variation
Mobile Phase pH ± 0.2 units
Organic Content ± 2% absolute
Column Temperature ± 5 °C
Flow Rate ± 10%

| Wavelength | ± 2 nm |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a cornerstone of organic chemistry, yet the pursuit of more efficient and environmentally benign methods remains a critical endeavor. Future research will likely focus on developing novel synthetic pathways to 8-nitroquinoline-5-carboxylic acid and its analogues that offer improvements in yield, selectivity, and sustainability.

Current synthetic strategies often involve multi-step processes that can be resource-intensive. For instance, the synthesis of 8-nitroquinoline-2-carboxylic acid has been optimized through a process involving the nitration of 2-methylquinoline (B7769805), separation of isomers, and subsequent oxidation. researchgate.net While effective, this highlights the need for more direct and atom-economical approaches. The development of one-pot reactions, such as the Doebner-Miller reaction for synthesizing quinaldines and lepidines, offers a glimpse into the potential for more streamlined syntheses. researchgate.net

A significant challenge lies in the separation of nitroquinoline isomers, which are often produced as a mixture during nitration. google.com For example, the nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com Developing regioselective nitration methods would represent a major advancement, reducing the need for cumbersome purification steps. Furthermore, the use of sustainable reagents and solvents is a growing priority. Exploring catalytic systems, such as those employing phosphotungstic acid, under thermal or microwave irradiation conditions, could lead to greener synthetic protocols. researchgate.net

Exploration of Advanced Structural Engineering for Tunable Properties

Research has shown that the substitution pattern on the quinoline ring significantly influences its properties. For example, in a series of 2-styryl-8-nitroquinolines, the presence of the nitro group generally leads to a more planar molecular geometry compared to their 8-hydroxy counterparts. acs.org This planarity, or lack thereof, can affect crystal packing and intermolecular interactions, which in turn dictate the material's bulk properties. The extension of π-conjugation through the addition of groups like a styryl moiety can enhance electron mobility and thermal stability. acs.org

Future work will likely involve the systematic exploration of a wider range of substituents at various positions on the this compound framework. This will allow for the creation of a library of compounds with a spectrum of properties. A key challenge will be to develop a predictive understanding of how specific structural modifications translate to desired functional outcomes. This will require a close interplay between synthetic chemistry and computational modeling to guide the design of new derivatives.

Integration into Hybrid Material Systems and Multicomponent Architectures

The unique properties of this compound make it an attractive building block for the construction of hybrid materials and multicomponent systems. The integration of this quinoline derivative into larger architectures can lead to materials with emergent properties that are not present in the individual components.

One area of interest is the formation of proton-transfer compounds and co-crystals. The interaction of quinolin-8-ol (a related compound) with various nitro-substituted benzoic acids has been shown to result in the formation of salts where a proton is transferred from the carboxylic acid to the quinoline nitrogen. researchgate.net These interactions are governed by hydrogen bonding and can lead to the formation of well-defined supramolecular structures. researchgate.net Exploring similar interactions with this compound could lead to new crystalline materials with interesting optical or electronic properties.

Furthermore, the incorporation of this compound into polymers or metal-organic frameworks (MOFs) is a largely unexplored frontier. The carboxylic acid group provides a convenient handle for covalent attachment to other molecular entities. A significant challenge in this area will be to control the assembly and organization of these complex systems to achieve desired functionalities. The compatibility of the quinoline derivative with other components of the hybrid material will be a critical factor to consider.

In-depth Mechanistic Studies of Chemical and Photochemical Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. This includes both ground-state chemical reactions and excited-state photochemical processes. Mechanistic studies provide the fundamental knowledge needed to control reaction outcomes and design more efficient transformations.

The photochemistry of nitroaromatic compounds is a rich and complex field. For instance, 8-nitroquinoline-based photolabile "caging" groups have been developed for the protection of carboxylic acids. researchgate.net Understanding the photolysis mechanism, including the electronic states involved (singlet vs. triplet) and the reaction barriers, is essential for designing more efficient phototriggers. researchgate.net Computational methods, such as density functional theory (DFT), are powerful tools for elucidating these complex reaction pathways. researchgate.net

The photochemical cycloaddition of quinolines with alkenes is another area where mechanistic insights are vital. nih.gov These reactions can lead to the formation of structurally complex, dearomatized products. nih.gov Studies have shown that the regioselectivity of these reactions can be influenced by factors such as the solvent and the presence of Lewis acids. nih.gov A challenge for future research is to unravel the intricate details of the reaction landscape, including the nature of the intermediates and the factors that control selectivity. nih.gov Combining experimental techniques, such as time-resolved spectroscopy and mass spectrometry, with high-level computational studies will be key to meeting this challenge. researchgate.netescholarship.org

Interactive Data Table of Research Findings

Q & A

Q. What are the standard synthetic routes for 8-nitroquinoline-5-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves nitration of quinoline derivatives followed by carboxylation. For example, nitration of 8-hydroxyquinoline at the 5-position under controlled acidic conditions yields intermediates, which are then carboxylated using CO₂ or Grignard reagents. Characterization includes 1H/13C NMR to confirm nitro and carboxyl group positions, HPLC for purity assessment (>95%), and FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Melting point analysis (e.g., 125–128°C) ensures consistency with literature .

Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacological studies?

Stability is evaluated via accelerated degradation studies in buffers (pH 1–13) at 37°C. Samples are analyzed using HPLC-UV at 24-hour intervals to monitor degradation products (e.g., nitro group reduction or decarboxylation). Kinetic modeling (e.g., first-order decay) determines half-life. For example, decomposition above pH 10 may produce 8-aminoquinoline derivatives, requiring storage in inert, dry conditions .

Q. What spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

  • NMR : The nitro group at C5 deshields adjacent protons (e.g., H6 and H7 appear as doublets at δ 8.5–9.0 ppm).
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 218.16 (C₁₀H₆N₂O₄) with fragmentation peaks at m/z 172 (loss of -NO₂) and 128 (loss of -COOH).
  • X-ray Crystallography : Confirms planar quinoline ring and nitro-carboxyl substituent angles (e.g., C5-NO₂ bond angle ~120°) .

Advanced Research Questions

Q. How can conflicting data on the compound’s anticancer efficacy across studies be resolved?

Discrepancies often arise from cell line specificity (e.g., IC₅₀ varies between HeLa and MCF-7 cells) or assay conditions (e.g., serum-free vs. serum-containing media). Mitigation strategies:

  • Dose-response meta-analysis across studies to identify potency trends.
  • Mechanistic studies : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to clarify mode of action .

Q. What computational methods predict the compound’s binding affinity to metalloenzymes?

Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., histone deacetylases or ribonucleotide reductase) identifies key interactions:

  • Nitro group coordination with Zn²⁺ or Fe²⁺ active sites.
  • Carboxylate hydrogen bonding with Arg/Lys residues. Validation via isothermal titration calorimetry (ITC) quantifies binding constants (e.g., Kd ~10⁻⁶ M) .

Q. How do researchers address discrepancies in reported toxicity profiles during in vivo studies?

Contradictions may stem from metabolic differences (e.g., CYP450 polymorphisms in rodent models) or dosing regimens . Recommendations:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Toxicogenomics : RNA-seq of liver/kidney tissues to identify oxidative stress pathways (e.g., Nrf2 activation) .

Q. What strategies optimize the compound’s solubility for in vivo delivery without compromising activity?

  • Prodrug design : Esterify the carboxyl group (e.g., methyl ester) to enhance lipophilicity, with enzymatic cleavage in target tissues.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability. Validate via dynamic light scattering (DLS) and in vitro release assays .

Methodological Resources

  • Synthetic Protocols : Refer to J. Org. Chem. for nitration-carboxylation workflows .
  • Analytical Validation : Follow NIH preclinical guidelines for reproducibility .
  • Data Reporting : Use Beilstein Journal’s standards for experimental detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.